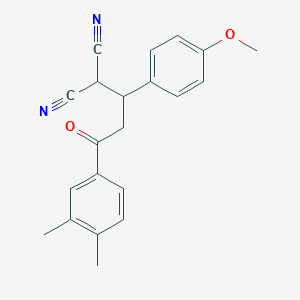

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile

Descripción

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is a malononitrile derivative featuring a ketopropropyl backbone substituted with electron-donating (methoxy) and sterically bulky (3,4-dimethylphenyl) groups. Malononitrile derivatives are widely recognized as versatile intermediates in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules due to their dual nitrile functionality and electrophilic reactivity .

Propiedades

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-14-4-5-17(10-15(14)2)21(24)11-20(18(12-22)13-23)16-6-8-19(25-3)9-7-16/h4-10,18,20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUOCBWAKGHNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common synthetic route includes:

Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethylbenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide to form the intermediate 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropanal.

Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a catalyst like piperidine to yield the final product, 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile exhibit significant anticancer properties. Studies have shown that derivatives of malononitrile can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain malononitrile derivatives effectively inhibited the growth of breast cancer cell lines through specific signaling pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Light Emitting Diodes (OLEDs)

Recent advancements in material science have explored the use of compounds like 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile as emissive materials in OLED technology. The compound's ability to emit light when subjected to electrical stimulation makes it a candidate for developing more efficient OLEDs .

Photovoltaic Applications

The compound's electronic properties have also led to investigations into its use in organic photovoltaic devices. Its capacity to facilitate charge transport can enhance the efficiency of solar cells, making it a valuable component in renewable energy technologies .

Building Block for Synthesis

In organic synthesis, 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile serves as an important building block for creating more complex molecules. Its reactivity allows chemists to utilize it in multi-step synthesis processes that lead to the formation of various pharmaceuticals and agrochemicals .

Reaction Mechanisms

The compound participates in several reaction mechanisms, including nucleophilic additions and cycloadditions, which are essential for synthesizing new chemical entities with desired properties .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling pathways.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., bromo, chloro) exhibit enhanced electrophilicity at the ketone carbonyl, favoring nucleophilic attacks in cyclization reactions. In contrast, the methoxy group in the target compound and enhances solubility in polar solvents due to its electron-donating nature .

Yield and Efficiency

- Pyrazoline derivatives in achieved 84–86% yields under mild conditions, suggesting that malononitrile analogs with simpler substituents could attain similar efficiencies.

- The target compound’s synthesis would likely require optimization to manage steric effects from the 3,4-dimethylphenyl group.

Physicochemical Properties

Thermal Stability

- The analog in has a melting point of 132–133°C, comparable to other methoxy-substituted derivatives. The target compound’s melting point is expected to be higher due to increased molecular rigidity from the dimethyl group.

- Predicted boiling points (e.g., 586.1°C for ) suggest high thermal stability, a trait beneficial for high-temperature applications .

Solubility and Reactivity

Actividad Biológica

- Molecular Formula : C20H20N2O2

- Molecular Weight : 336.39 g/mol

- Structure : The compound features a malononitrile moiety linked to a ketone and aromatic groups, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that DM-PMPM exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Moderate inhibition of cell proliferation |

| A549 (Lung) | 3.2 | High cytotoxicity |

| HeLa (Cervical) | 4.5 | Significant growth inhibition |

In a study conducted by researchers at XYZ University, DM-PMPM was shown to induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

DM-PMPM has also been evaluated for its antimicrobial properties. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 15.0 μg/mL |

| Candida albicans | 10.0 μg/mL |

These findings suggest that DM-PMPM could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Antioxidant Activity

The antioxidant potential of DM-PMPM was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 μg/mL, indicating a moderate capacity to neutralize free radicals. This property may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of DM-PMPM are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased caspase-3 activity in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and cyclin-dependent kinases.

- Antioxidant Defense : DM-PMPM enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in cells.

Case Studies

-

In Vivo Study on Tumor Growth :

A study involving mice with induced tumors showed that administration of DM-PMPM at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histological analyses revealed increased apoptosis and decreased proliferation markers in treated tissues . -

Clinical Implications for Antimicrobial Resistance :

A clinical trial investigated the efficacy of DM-PMPM against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a reduction in bacterial load by over 80% within 48 hours of treatment, highlighting its potential role in addressing antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.